An In-depth Technical Guide to the Mechanism of Action of (D-Trp12,Tyr34)-PTH (7-34) Amide (Bovine)
An In-depth Technical Guide to the Mechanism of Action of (D-Trp12,Tyr34)-PTH (7-34) Amide (Bovine)
Introduction: A Potent Antagonist in Parathyroid Hormone Research
Parathyroid hormone (PTH) and its related peptide (PTHrP) are critical regulators of calcium and phosphate homeostasis, primarily exerting their effects through the Class B G protein-coupled receptor (GPCR), the parathyroid hormone 1 receptor (PTH1R).[1] The intricate signaling cascades initiated by PTH1R activation have made it a significant target for therapeutic intervention in disorders such as osteoporosis and hypercalcemia. Understanding the tools that allow for the modulation of this receptor is paramount for researchers in endocrinology, bone biology, and drug development.
(D-Trp12,Tyr34)-PTH (7-34) amide (bovine) is a synthetic analog of bovine parathyroid hormone that represents a powerful tool for investigating PTH1R signaling. This peptide is a potent and competitive antagonist, meticulously engineered to bind to the PTH1R without eliciting the downstream signaling events associated with the native hormone.[2][3] Its design, featuring N-terminal truncation and specific amino acid substitutions (D-Tryptophan at position 12 and Tyrosine at position 34), enhances its antagonistic properties compared to earlier PTH fragments.[3] This guide provides a comprehensive overview of the molecular mechanism of action of (D-Trp12,Tyr34)-PTH (7-34) amide, details the experimental protocols for its characterization, and offers insights into its application in PTH1R research.
Core Mechanism of Action: Competitive Antagonism at the PTH1 Receptor
The fundamental mechanism of (D-Trp12,Tyr34)-PTH (7-34) amide is its function as a competitive antagonist at the PTH1R. This means it binds to the same site on the receptor as the endogenous agonists, PTH and PTHrP, but fails to induce the necessary conformational change required for receptor activation and subsequent G protein coupling.[3] By occupying the receptor's binding pocket, it effectively blocks agonists from binding and initiating intracellular signaling cascades.
The PTH1R is pleiotropic, coupling to multiple G protein subtypes to elicit diverse cellular responses. The two primary pathways are:
-
The Gαs/Adenylyl Cyclase Pathway: Leads to the production of cyclic adenosine monophosphate (cAMP).[4]
-
The Gαq/Phospholipase C Pathway: Results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to increases in intracellular calcium ([Ca2+]i).[4][5]
(D-Trp12,Tyr34)-PTH (7-34) amide has been demonstrated to effectively inhibit the Gs-mediated signaling cascade. Studies have shown that this antagonist causes a concentration-dependent inhibition of PTH- and PTHrP-stimulated cAMP formation in various cell types, including opossum kidney cells.[2][6] This blockade of the cAMP pathway is a hallmark of its antagonistic action.
Furthermore, evidence strongly suggests that this class of antagonists also blocks the Gq-mediated pathway. The related antagonist, PTH(7-34), has been shown to abolish the increase in intracellular calcium stimulated by PTH(1-34) in mouse distal tubule cells.[7][8] This indicates that these N-terminally truncated analogs are capable of preventing the activation of phospholipase C, thereby inhibiting the mobilization of intracellular calcium stores.
Below is a diagram illustrating the dual signaling pathways of the PTH1R and the inhibitory action of (D-Trp12,Tyr34)-PTH (7-34) amide.
Caption: PTH1R signaling pathways and the inhibitory effect of the antagonist.
Quantitative Analysis of Antagonist Activity
The potency of (D-Trp12,Tyr34)-PTH (7-34) amide is quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50). These parameters are crucial for comparing its efficacy with other antagonists and for designing experiments with appropriate concentrations.
| Parameter | Value | Assay Context | Source |
| Ki | 69 nM | Competitive radioligand binding assay using bovine renal cortical membranes. | [2] |
| Functional Inhibition | Concentration-dependent | Inhibition of PTH-stimulated cAMP formation in opossum kidney (OK) cells. | [2] |
Experimental Methodologies for Characterization
Verifying the mechanism of action of a PTH1R antagonist involves a series of well-established in vitro assays. The following protocols provide a framework for characterizing (D-Trp12,Tyr34)-PTH (7-34) amide.
Experimental Workflow
The logical flow for characterizing a putative PTH1R antagonist is outlined below.
Caption: Workflow for characterizing a PTH1R antagonist.
Protocol 1: Competitive Radioligand Binding Assay
This assay directly measures the ability of the antagonist to compete with a radiolabeled ligand for binding to the PTH1R, allowing for the determination of its binding affinity (Ki).
Causality and Self-Validation: This protocol is self-validating by including conditions for total binding, non-specific binding (in the presence of a high concentration of unlabeled agonist), and specific binding (total minus non-specific). A successful assay will show high specific binding that is competitively displaced by the antagonist in a dose-dependent manner.
Materials:
-
Cell membranes prepared from cells expressing PTH1R (e.g., HEK293 or SaOS-2 cells)
-
Radiolabeled PTH analog (e.g., [125I]PTH(1-34))
-
(D-Trp12,Tyr34)-PTH (7-34) amide (unlabeled antagonist)
-
Unlabeled PTH(1-34) (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)
-
Scintillation counter and fluid
Procedure:
-
Preparation: Thaw the PTH1R-expressing cell membrane preparation on ice. Resuspend the membranes in ice-cold Binding Buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 150 µL membranes + 50 µL radioligand + 50 µL buffer.
-
Non-Specific Binding (NSB): 150 µL membranes + 50 µL radioligand + 50 µL of 1 µM unlabeled PTH(1-34).
-
Competition: 150 µL membranes + 50 µL radioligand + 50 µL of varying concentrations of (D-Trp12,Tyr34)-PTH (7-34) amide (e.g., 10^-11 M to 10^-5 M).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of the antagonist to inhibit the functional response (cAMP production) of cells to an agonist, determining its functional potency (IC50).
Causality and Self-Validation: The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is critical. PDEs rapidly degrade cAMP; inhibiting them ensures that the measured cAMP levels accurately reflect the adenylyl cyclase activity stimulated by the receptor.[9][10] The assay is validated by demonstrating a robust cAMP increase with an agonist (e.g., PTH(1-34)) and a dose-dependent inhibition of this signal by the antagonist.
Materials:
-
Whole cells expressing PTH1R (e.g., HEK293-PTH1R)
-
Assay Buffer (e.g., HBSS or serum-free media)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)
-
PTH(1-34) (agonist)
-
(D-Trp12,Tyr34)-PTH (7-34) amide (antagonist)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
White, low-volume 384-well plates
Procedure:
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in Assay Buffer containing the PDE inhibitor.
-
Antagonist Pre-incubation: Add a fixed volume of the cell suspension to each well of the 384-well plate. Add varying concentrations of (D-Trp12,Tyr34)-PTH (7-34) amide to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of PTH(1-34) to all wells (except for the basal control). The chosen concentration should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal window for inhibition.
-
Incubation: Incubate the plate for 30 minutes at room temperature or 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP response against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation (inhibitor vs. response) to determine the IC50 value.
-
Protocol 3: Inositol Phosphate (IP) Accumulation Assay
This assay determines if the antagonist can block the Gq-mediated signaling pathway by measuring the accumulation of inositol phosphates. Modern non-radioactive, FRET-based kits (like IP-One HTRF) are commonly used and measure the stable downstream metabolite IP1.
Causality and Self-Validation: The assay relies on the use of lithium chloride (LiCl), which inhibits inositol monophosphatases. This prevents the degradation of IP1, causing it to accumulate in stimulated cells, thus serving as a reliable surrogate for the transient IP3 signal. A successful experiment will show a significant increase in IP1 with an agonist that is blocked by the antagonist.
Materials:
-
Whole cells expressing PTH1R
-
Stimulation Buffer (provided with the kit, often containing LiCl)
-
PTH(1-34) (agonist)
-
(D-Trp12,Tyr34)-PTH (7-34) amide (antagonist)
-
IP-One HTRF assay kit (or similar)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Seed cells in a suitable microplate and culture overnight.
-
Antagonist Addition: Remove the culture medium and add varying concentrations of the antagonist diluted in Stimulation Buffer.
-
Agonist Stimulation: Add a fixed concentration (e.g., EC80) of PTH(1-34) to the wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Add the IP1-d2 and anti-IP1-cryptate HTRF reagents to the wells as per the kit protocol. Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Convert the HTRF ratio to IP1 concentration using the standard curve.
-
Plot the IP1 concentration against the log concentration of the antagonist and fit the curve to determine the IC50 value.
-
Conclusion
(D-Trp12,Tyr34)-PTH (7-34) amide (bovine) is a well-characterized and potent competitive antagonist of the parathyroid hormone 1 receptor. Its mechanism of action involves the direct blockade of both the Gs/cAMP and Gq/PLC signaling pathways, preventing agonist-induced cellular responses. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify its antagonistic properties and utilize it as a precise tool to dissect the complex biology of PTH and PTHrP. For scientists and drug development professionals, this peptide remains an invaluable asset for probing the physiological and pathological roles of the PTH1R.
References
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Goldman, M. E., et al. (1988). A new highly potent parathyroid hormone antagonist: [D-Trp12,Tyr34]bPTH-(7-34)NH2. Endocrinology, 123(5), 2597-9. [Link]
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Pizurki, L., et al. (1990). Inhibition by (D-Trp12,Tyr34)bPTH(7-34)amide of PTH and PTHrP effects on Pi transport in renal cells. American Journal of Physiology-Renal Physiology, 259(2), F389-92. [Link]
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Doppelt, S. H., et al. (1986). Inhibition of the in vivo parathyroid hormone-mediated calcemic response in rats by a synthetic hormone antagonist. Proceedings of the National Academy of Sciences, 83(19), 7557-7560. [Link]
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Hino, T., et al. (1994). Parathyroid hormone analogues inhibit calcium mobilization in cultured vascular cells. Hypertension, 23(4), 402-6. [Link]
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Friedman, P. A., et al. (2000). Cell-Specific Signaling and Structure-Activity Relations of Parathyroid Hormone Analogs in Mouse Kidney Cells. Journal of the American Society of Nephrology, 11(12), 2244-2253. [Link]
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Fukayama, S., et al. (1992). Evaluation in Vivo of a Potent Parathyroid Hormone Antagonist: [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)NH2. Endocrinology, 131(4), 1757-1763. [Link]
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Pizurki, L., et al. (1990). Inhibition by (D-Trp12,Tyr34)bPTH(7-34)amide of PTH and PTHrP Effects on Pi Transport in Renal Cells. PubMed. [Link]
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Ferrari, S. L., & Behar, V. (2001). Ligand-Selective Dissociation of Activation and Internalization of the Parathyroid Hormone (PTH) Receptor: Conditional Efficacy of PTH Peptide Fragments. Molecular Endocrinology, 15(4), 665-676. [Link]
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Zelkas, L., et al. (2014). Parathyroid hormone stimulates calcium influx and the cAMP messenger system in rat enterocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(7), G589-G598. [Link]
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White, B. H., et al. (2022). Altered signaling at the PTH receptor via modified agonist contacts with the extracellular domain provides a path to prolonged agonism in vivo. Proceedings of the National Academy of Sciences, 119(48), e2211603119. [Link]
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Pioszak, A. A., & Gardella, T. J. (2020). PTH/PTHrP Receptor Signaling, Allostery, and Structures. Trends in Endocrinology & Metabolism, 31(10), 737-751. [Link]
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Jean-Alphonse, F. G., et al. (2021). Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications. Frontiers in Endocrinology, 12, 797967. [Link]
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Carter, P. H., et al. (2007). Selective and Nonselective Inverse Agonists for Constitutively Active Type-1 Parathyroid Hormone Receptors: Evidence for Altered Receptor Conformations. Endocrinology, 148(11), 5344-5355. [Link]
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